Bexagliflozin
Overview
Description
- As an SGLT2 inhibitor, EGT1442 specifically targets the sodium-glucose co-transporter 2 (SGLT2) , which plays a crucial role in renal glucose reabsorption.
- By inhibiting SGLT2, EGT1442 reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.
EGT1442: is a potent and selective .
Mechanism of Action
Target of Action
Bexagliflozin is a highly specific and potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is primarily expressed in the kidney and is responsible for 60% to 90% of renal glucose re-uptake .
Mode of Action
This compound interacts with its target, SGLT2, by inhibiting its function . This inhibition reduces the renal reabsorption of filtered glucose and increases urinary glucose excretion . The reduction in blood glucose levels occurs independently of insulin sensitivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal glucose re-uptake pathway . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels . This occurs due to the increased urinary excretion of glucose, which is a direct result of the inhibition of SGLT2 . This makes this compound an effective treatment for improving glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, renal function is a critical factor that can affect the efficacy and stability of this compound . It is not recommended in patients with an estimated glomerular filtration rate of less than 30 mL/min/1.73 m² and is contraindicated in patients on dialysis
Biochemical Analysis
Biochemical Properties
Bexagliflozin interacts with the SGLT2 enzyme, which is responsible for 60% to 90% of renal glucose re-uptake . By inhibiting SGLT2, this compound reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .
Cellular Effects
This compound has a significant impact on cellular processes. It reduces blood glucose levels by causing the kidneys to get rid of more glucose in the urine . This action of this compound influences cell function by altering the cellular metabolism of glucose .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the SGLT2 enzyme . This inhibition reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, thereby reducing blood glucose levels .
Temporal Effects in Laboratory Settings
In high-risk type 2 diabetes patients, this compound was well tolerated and improved HbA1c, SBP, and weight over time . Non-inferiority was demonstrated for MACE+, with point-estimates for MACE+ and CV death or HF hosp similar to other SGLT2 inhibitors .
Metabolic Pathways
This compound is metabolized in the liver mainly by UGT1A9 and, to a lesser extent, CYP3A . The major metabolite of this compound is 3’-O-glucuronide, a pharmacologically inactive metabolite .
Transport and Distribution
This compound is largely metabolized by UGT1A9, an enzyme more highly expressed in the kidneys than the liver . This suggests that this compound may be primarily transported and distributed within the kidneys.
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action, it is likely that this compound primarily interacts with the SGLT2 enzyme located in the proximal renal tubule .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods for EGT1442 is limited. it is typically synthesized through multi-step organic synthesis.
Chemical Reactions Analysis
Reactivity: EGT1442 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products formed during these reactions would be derivatives of EGT1442 with modified functional groups.
Scientific Research Applications
Medicine: EGT1442 has shown promise in management.
Biology: Research explores its impact on glucose homeostasis and renal function.
Chemistry: EGT1442 serves as a valuable tool compound for studying SGLT2 inhibition.
Industry: Its potential application in pharmaceuticals and related fields is an area of interest.
Comparison with Similar Compounds
Unique Features: EGT1442’s selectivity for SGLT2 sets it apart from other SGLT inhibitors.
Similar Compounds: Other SGLT inhibitors include , , and .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-SJSRKZJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118567-05-7 | |
Record name | Bexagliflozin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bexagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BEXAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.